4',4''-Dimethylepigallocatechin gallate

Description

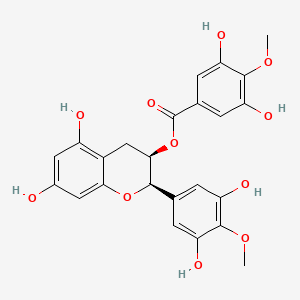

Structure

3D Structure

Properties

CAS No. |

298700-58-0 |

|---|---|

Molecular Formula |

C24H22O11 |

Molecular Weight |

486.4 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C24H22O11/c1-32-22-15(27)3-10(4-16(22)28)21-20(9-13-14(26)7-12(25)8-19(13)34-21)35-24(31)11-5-17(29)23(33-2)18(30)6-11/h3-8,20-21,25-30H,9H2,1-2H3/t20-,21-/m1/s1 |

InChI Key |

HFWSXNDMKGHKRD-NHCUHLMSSA-N |

SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)OC)O)O |

Synonyms |

4',4''-di-O-methyl-EGCG 4',4''-di-O-methyl-epigallocatechin-3-gallate |

Origin of Product |

United States |

Biosynthesis and Synthetic Methodologies of 4 ,4 Dimethylepigallocatechin Gallate

Natural Occurrence and Isolation from Botanical Sources

4',4''-Dimethylepigallocatechin gallate is not a primary polyphenol synthesized in large quantities by plants but rather appears as a metabolite. Its direct precursor, EGCG, is found in high concentrations in the leaves of the tea plant (Camellia sinensis). wikipedia.org While the parent compound is abundant, the dimethlyated form is less commonly reported directly from botanical sources. However, research has identified this compound in the plant Smyrnium olusatrum, also known as Alexanders, where it was detected via its [M-H]− adduct. researchgate.net

More significantly, 4',4''-di-O-methyl-EGCG is recognized as a major metabolite of EGCG in vivo. Following the consumption of green tea, EGCG undergoes biotransformation, and this dimethylated form has been detected in human plasma and urine. acs.org Studies in rats have also shown that after intravenous administration of EGCG, 4',4''-di-O-methyl-EGCG is found as a conjugated metabolite in bile, accounting for a substantial portion of the administered dose. acs.orgnih.gov

The isolation of methylated catechins from natural extracts like green tea is a multi-step process. nih.gov General methodologies for purifying catechins, which can be adapted for their methylated derivatives, include:

Solvent Extraction: Using solvents like ethanol (B145695) or water to create a concentrated catechin (B1668976) extract. mdpi.compreprints.org

Column Chromatography: Techniques such as Toyopearl HW-40S column chromatography are used for separation. nih.gov Macroporous adsorption resins are also employed to isolate and purify methylated catechins. scholar-press.com

High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are used for fine purification of individual catechin monomers. nih.gov

These methods leverage the physicochemical properties of the compounds to separate them from the complex matrix of a plant extract. mdpi.comscholar-press.com

Enzymatic Methylation Pathways of Epigallocatechin Gallate (EGCG) Precursors

The formation of this compound is a result of the enzymatic methylation of its direct precursor, EGCG.

The primary enzyme responsible for the methylation of catechins is Catechol-O-methyltransferase (COMT). nih.gov COMT is a widely distributed enzyme in mammals that plays a crucial role in the metabolism of compounds containing a catechol structure. nih.gov Its main function is to catalyze the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate.

In the context of catechin metabolism, liver cytosolic COMT readily methylates EGCG. researchgate.netnih.gov The reaction is sequential: EGCG is first methylated to form the intermediate 4''-O-methyl-EGCG, which is then further methylated by COMT to yield 4',4''-di-O-methyl-EGCG. researchgate.netnih.gov Studies comparing COMT activity across different species have shown that rat liver cytosol exhibits higher activity than that of humans or mice. researchgate.netnih.gov The small intestine also possesses COMT activity, though at lower levels than the liver. researchgate.net

Interestingly, EGCG and its methylated derivatives, including 4',4''-di-O-methyl-EGCG, are not only substrates for COMT but also potent inhibitors of the enzyme. researchgate.netabfit.org.br This dual role suggests a complex regulatory interaction where EGCG can modulate the metabolism of other endogenous and exogenous catechol compounds by competing for and inhibiting COMT. nih.gov

Table 1: Kinetic Parameters of COMT-catalyzed Methylation of EGCG and EGC in Human Liver Cytosol

| Substrate | Product | Km (μM) | Vmax (nmol/mg/min) |

|---|---|---|---|

| EGCG | 4''-O-methyl-EGCG | 0.16 | 0.16 |

| EGC | 4'-O-methyl-EGC | 4.0 | 1.28 |

Data sourced from Lu et al. (2003). researchgate.netnih.gov

The direct biosynthetic pathway to this compound involves its immediate precursor and an intermediate metabolite.

Precursor: (-)-Epigallocatechin gallate (EGCG) is the direct substrate for the initial methylation step.

Intermediate: 4''-O-methyl-EGCG is the product of the first methylation and serves as the substrate for the second methylation, which results in the final 4',4''-di-O-methyl-EGCG product. researchgate.net

The biosynthesis of the EGCG precursor itself is a complex process within the tea plant, originating from the phenylpropanoid and flavonoid pathways. Key precursors for the catechin structure include shikimic acid and the amino acid phenylalanine. Gallic acid, which forms the gallate ester portion of EGCG, is also synthesized from intermediates of the shikimate pathway.

Synthetic Approaches for this compound

Both chemical and enzymatic methods can be employed to produce this compound and other EGCG derivatives.

While a specific, detailed protocol for the total chemical synthesis of 4',4''-di-O-methyl-EGCG is not extensively documented in the provided literature, strategies can be inferred from the synthesis of other EGCG derivatives. The synthesis of EGCG esters, for example, involves reacting EGCG with an acyl donor in the presence of a catalyst. mdpi.com

Key considerations for chemical synthesis include:

Regioselectivity: The polyhydroxy structure of EGCG means that different hydroxyl groups have varying reactivity. The hydroxyls on the B ring are reported to be more reactive, which is relevant for the methylation at the 4'-position. mdpi.com Achieving selective methylation at the 4' and 4'' positions requires the use of protecting groups to block other reactive hydroxyls, followed by deprotection. One study noted the use of a 2-nitrobenzenesulfonyl (Ns) group as a protecting group for phenols to achieve regioselective synthesis of methylated EGCG. researchgate.net

Reagents and Catalysts: The synthesis of a tritiated version of EGCG ([4-3H]EGCg) has been developed for metabolic studies, highlighting that complex chemical modifications are feasible. acs.orgnih.gov For derivatization, reagents like acyl chlorides are used with bases such as pyridine (B92270) or the less toxic sodium acetate (B1210297) to act as acid-binding agents. mdpi.com A method for creating other D-ring ethers of EGCG involved a deacetylative alkylation of peracetyl-EGCG promoted by KI/K2CO3. researchgate.net

Enzymatic methods offer a highly specific and efficient route for synthesizing EGCG derivatives under mild conditions. researchgate.net

The most direct enzymatic synthesis of 4',4''-di-O-methyl-EGCG utilizes the enzyme Catechol-O-methyltransferase (COMT) . As detailed in section 2.2.1, incubating EGCG with liver cytosol containing COMT and the methyl donor SAM leads to the sequential formation of 4''-O-methyl-EGCG and subsequently 4',4''-di-O-methyl-EGCG. researchgate.net This biocatalytic process demonstrates high regioselectivity for the 4'' and 4' positions.

Other enzymatic derivatizations of EGCG, while not producing the methylated target compound, illustrate the versatility of enzymatic approaches:

Transesterification: Lipases can be used to catalyze the reaction between EGCG and other esters, producing acylated EGCG derivatives. mdpi.com

Glucosylation: Enzymes such as glucansucrases can attach glucose moieties to the EGCG molecule, creating glucosides with altered properties. np-mrd.org

These enzymatic methods are advantageous due to their high selectivity, reduced byproduct formation, and operation under environmentally benign conditions compared to many chemical strategies.

Compound Reference Table

Enzymatic Synthesis and Derivatization Methodologies

Transesterification Processes for Structural Modification

Transesterification is a significant chemical process utilized for the structural alteration of EGCG. This process involves the exchange of the gallate group of EGCG with another acyl group, or the esterification of the free hydroxyl groups. While transesterification is a versatile method for creating a diverse range of EGCG derivatives, particularly for enhancing lipophilicity by introducing fatty acid chains, the specific synthesis of this compound is primarily achieved through enzymatic methylation rather than transesterification.

Enzymatic transesterification of EGCG is often catalyzed by lipases. nih.govnih.gov For instance, studies have demonstrated the use of lipase (B570770) DF "Amano" 15 to catalyze the reaction between EGCG and vinyl stearate (B1226849), leading to the formation of EGCG stearyl derivatives. mdpi.com The optimal conditions for this reaction were identified as using acetonitrile (B52724) as the solvent, a 3:1 molar ratio of vinyl stearate to EGCG, a 4.0% enzyme amount by substrate mass, and a reaction temperature of 50°C for 96 hours, which resulted in a 65.2% conversion of EGCG. mdpi.com This process, however, results in acylated derivatives, not the methylated form.

The biosynthesis of this compound from EGCG in the human body is a stepwise methylation process. Research has shown that EGCG is first methylated to 4''-O-methyl-EGCG, which is then further methylated to 4',4''-di-O-methyl-EGCG. nih.gov This reaction is catalyzed by cytosolic catechol-O-methyltransferase (COMT). nih.gov The kinetic parameters for this enzymatic methylation have been studied in various species. For example, with human liver cytosol, the Michaelis constant (Km) for EGCG methylation is 0.16 µM, and the maximum reaction velocity (Vmax) is 0.16 nmol/mg/min. nih.gov

Glucosylation and Other Enzymatic Modifications for Enhanced Properties

Glucosylation is another enzymatic modification strategy employed to enhance the properties of EGCG and its derivatives. This process involves the attachment of glucose moieties to the core molecule, which can significantly improve solubility and stability.

Engineered glycoside hydrolases have been successfully used to synthesize novel EGCG glycosides. For example, two mutagenic variants, a glycosynthase from a β-glucosidase (BGL-1-E521G) and a thioglycoligase from a β-xylosidase (BxTW1-E495A), both from Talaromyces amestolkiae, have been used to produce a β-glucoside, a β-sophoroside, and a β-xyloside of EGCG. nih.govnih.gov These modifications occurred at the 5″ and 4″ positions of EGCG. nih.govnih.gov Remarkably, the glucosylation of EGCG led to a significant increase in its solubility, between 23 and 44 times, and in the case of the glucoside, it also improved thermal stability. nih.govnih.gov

A more stable and water-soluble glucoside, identified as (-)-epigallocatechin-3-gallate-4′-O-α-D-glucoside (EGCG-G1), was obtained through enzymatic glucosylation of EGCG. nih.gov This modification was shown to enhance the penetration of the molecule across the epidermis. nih.gov Furthermore, chemical synthesis strategies have been developed to produce specific EGCG glycosides. For instance, epigallocatechin gallate-4′′-O-β-d-glucopyranoside (EGCG-G1) and epigallocatechin gallate-4′,4′′-O-β-d-gluco-pyranoside (EGCG-G2) have been synthesized chemically. mdpi.com These glycosylated derivatives exhibited increased water solubility, with EGCG-G1 and EGCG-G2 being 31 and 15 times more soluble than EGCG, respectively. mdpi.com

Other enzymatic modifications of EGCG have also been explored. For example, sulfation is a key metabolic pathway for EGCG in humans, with EGCG-4″-sulfate being a major metabolite. contaminantdb.ca The kinetic activity of sulfation in the human liver and intestinal cytosol is significantly higher than that of methylation and glucuronidation, suggesting its importance in the bioavailability of EGCG. contaminantdb.ca

Compound Information

Structure Activity Relationship Studies of 4 ,4 Dimethylepigallocatechin Gallate

Impact of Methylation Position on Biological Activity and Potency

The specific positioning of methyl groups on the EGCG molecule is a critical determinant of its biological efficacy. Methylation at the 4'- and 4''-positions to form 4',4''-Dimethylepigallocatechin gallate has been shown to substantially reduce or eliminate certain biological activities observed in the parent compound, EGCG.

Research has demonstrated that while EGCG can suppress the expression of the high-affinity IgE receptor (FcεRI) in human basophilic cells, this compound, which is methylated at the 4'-position in the B-ring and the 4''-position in the gallate moiety, does not exhibit this suppressive effect nih.govresearchgate.net. Similarly, this dimethylated derivative fails to inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream signaling event that is also suppressed by EGCG nih.govresearchgate.net.

Role of Hydroxyl Group Positioning in Cell Surface Binding and Cellular Interactions

The interaction of catechins with cell surface receptors is often a prerequisite for initiating a biological response. The positioning of hydroxyl groups on the catechin (B1668976) structure plays a pivotal role in these binding events. The hydroxyl groups, particularly those on the B-ring and the gallate moiety (D-ring), are instrumental in forming hydrogen bonds and other interactions with proteins on the cell surface researchgate.netaustinpublishinggroup.com.

Studies have unequivocally shown that the hydroxyl groups at both the 4'-position in the B-ring and the 4''-position in the gallate group are essential for the cell surface binding activity of EGCG nih.govresearchgate.net. A comparative study of various methylated EGCG derivatives revealed that this compound was the only derivative tested that could not bind to the cell surface nih.govresearchgate.net. This complete lack of binding affinity is a direct consequence of the masking of these two critical hydroxyl groups by methylation.

This inability to bind to the cell surface provides a clear mechanistic explanation for the loss of biological activity noted in the previous section. For instance, the suppression of FcεRI expression by EGCG is known to be associated with its ability to bind to the cell surface nih.gov. Since this compound cannot bind, it cannot initiate the downstream signaling that leads to this suppressive effect researchgate.netresearchgate.net. Further research has identified these specific hydroxyl groups as being crucial for other activities as well, such as inducing cell death in osteoclasts nih.gov. The general principle is that the number and position of hydroxyl groups affect the binding affinity of catechins to proteins, which in turn dictates their biological effects nih.gov.

Comparative Analysis with Epigallocatechin Gallate (EGCG) and Other Catechin Derivatives Regarding Mechanistic Effects

A comparative analysis of this compound with EGCG and other methylated derivatives starkly illustrates the structure-activity relationship. The primary mechanistic difference stems from the ability to interact with cell surface targets.

In a study examining the suppression of FcεRI expression and ERK1/2 phosphorylation, EGCG was the most potent compound. Other derivatives, such as (-)-epigallocatechin-3-O-(3-O-methyl)gallate (EGCG 3''Me) and (-)-epigallocatechin-3-O-(4-O-methyl)gallate (EGCG 4''Me), showed suppressive effects, although they were less potent than EGCG. In contrast, derivatives methylated at the 4'-position, including (-)-4'-O-methyl-epigallocatechin-3-O-gallate (EGCG 4'Me) and this compound, demonstrated no suppressive effect whatsoever nih.govresearchgate.net.

This difference in activity correlates directly with their cell surface binding capabilities. While EGCG showed the strongest binding, derivatives like EGCG 3''Me, EGCG 4''Me, and even EGCG 4'Me could still bind to the cell surface, albeit with lower activity than EGCG. However, this compound was completely unable to bind nih.govresearchgate.net. This demonstrates that while methylation at other positions may reduce binding and subsequent activity, methylation at both the 4'- and 4''-positions abrogates it entirely in this context.

The table below summarizes the comparative findings from research on the effects of EGCG and its methylated derivatives on FcεRI expression, ERK1/2 phosphorylation, and cell surface binding.

| Compound | Methylation Position(s) | Suppression of FcεRI Expression | Suppression of ERK1/2 Phosphorylation | Cell Surface Binding Activity |

|---|---|---|---|---|

| Epigallocatechin gallate (EGCG) | None | Strong | Strong | High |

| EGCG 3''Me | 3''-OH (Gallate) | Moderate | Moderate | Lower than EGCG |

| EGCG 4''Me | 4''-OH (Gallate) | Moderate | Moderate | Lower than EGCG |

| EGCG 4'Me | 4'-OH (B-Ring) | None | None | Lower than EGCG |

| This compound | 4'-OH (B-Ring) & 4''-OH (Gallate) | None | None | None |

These findings collectively underscore that the mechanistic effects of this compound are fundamentally different from those of EGCG and other catechin derivatives due to its specific methylation pattern, which prevents crucial interactions at the cellular surface.

Metabolic Transformations and Bioavailability in Preclinical Model Systems

In Vitro Metabolic Fate and Enzymatic Biotransformations

The in vitro metabolic fate of 4',4''-Dimethylepigallocatechin gallate is intrinsically linked to the biotransformation of its parent compound, (-)-epigallocatechin gallate (EGCG), the most abundant catechin (B1668976) in green tea. nih.gov Methylation is a key metabolic pathway for EGCG, and this compound has been identified as a significant metabolite. nih.govresearchgate.net The biotransformation of EGCG and its derivatives is largely governed by enzymatic reactions, including methylation, glucuronidation, sulfation, and hydrolysis, often mediated by host enzymes and the gut microbiota. mdpi.comnih.gov

In vitro studies utilizing intestinal bacteria have demonstrated the hydrolysis of EGCG's ester bond to yield epigallocatechin (EGC) and gallic acid. researchgate.netplos.org Bacterial strains such as Enterobacter aerogenes, Raoultella planticola, and Klebsiella pneumoniae have been shown to facilitate this hydrolysis. researchgate.net The fungus Aspergillus niger, isolated from Pu-erh tea, can also hydrolyze EGCG to EGC and gallic acid. researchgate.net Furthermore, the fungus Eurotium cristatum catalyzes the conversion of EGCG into primary intermediates like gallic acid and epigallocatechin, which then undergo further reactions such as sulfation, glycosylation, and methylation. nih.gov While these studies focus on EGCG, the enzymatic machinery, particularly esterases from gut microbiota, would likely also be capable of hydrolyzing the gallate moiety from its dimethylated form.

The formation of this compound from EGCG is a methylation reaction, a common step in the metabolism of catechins. While the specific enzymes responsible for the double methylation at the 4' and 4'' positions are not fully elucidated in vitro, catechol-O-methyltransferase (COMT) is a key enzyme involved in the methylation of catechins. This enzymatic modification is significant as it alters the physicochemical properties of the parent molecule. Methylation of EGCG has been found to significantly improve its lipid solubility and stability, which are critical factors for enhancing bioavailability. researchgate.net

Research on various methylated derivatives of EGCG has shown that the position and degree of methylation influence biological activity. For instance, a study on five different methylated EGCG derivatives found that methylation at the 4'-position (as in this compound) prevented the compound from binding to the cell surface, suggesting that the hydroxyl groups at the 4'-position in the B ring and the 4''-position in the gallate ring are crucial for this specific interaction. researchgate.netresearchgate.net

Formation and Excretion of Metabolites in Animal Models

In animal models, as in humans, this compound is detected as a major metabolite following the oral administration of green tea or pure EGCG. nih.gov Studies in mice and rats have confirmed the presence of methylated catechins and other ring-fission metabolites in plasma, tissues, and urine, underscoring the low bioavailability of the parent compound EGCG and its extensive biotransformation. nih.govmdpi.com

A key study demonstrated that after green tea ingestion, 4',4''-di-O-methyl-EGCG (4',4''-DiMeEGCG) was detected in human plasma and urine. nih.gov In the four subjects studied, both 4',4''-DiMeEGCG and EGCG reached their peak plasma concentrations at 2 hours post-ingestion. nih.gov The peak plasma value for 4',4''-DiMeEGCG was 20.5 +/- 7.7 nM, compared to 145.4 +/- 31.6 nM for EGCG. nih.gov Despite its lower peak concentration, the methylated metabolite exhibited a longer half-life of 4.1 +/- 0.8 hours, compared to 2.7 +/- 0.9 hours for EGCG. nih.gov

Regarding excretion, the cumulative urinary output of 4',4''-DiMeEGCG over 24 hours was approximately five times higher than that of EGCG (140.3 +/- 48.6 µg vs. ~28 µg for EGCG). nih.gov However, even combined, the amounts of these two compounds excreted in urine accounted for only about 0.1% of the total ingested EGCG, highlighting that extensive metabolism into other forms, such as ring-fission products, occurs. nih.gov

Further degradation of catechins by gut microbiota leads to the formation of various ring-fission metabolites, primarily valerolactones. nih.govmdpi.com Metabolites such as (-)-5-(3',4',5'-Trihydroxyphenyl)-γ-valerolactone (M4) and (-)-5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M6) are detected in significant quantities in urine after EGCG ingestion in humans, mice, and rats. nih.gov The combined excretion of these ring-fission metabolites can account for 1.5-16% of the ingested catechins, indicating this is a major metabolic pathway. nih.gov

Studies in rats using radiolabeled EGCG showed that after oral administration, peak radioactivity in the blood occurred at 24 hours, with the highest concentrations found in the small and large intestines. mdpi.commdpi.com This suggests that EGCG and its metabolites undergo significant processing in the gastrointestinal tract before absorption and eventual excretion. mdpi.com

Strategies for Enhancing Bioavailability in Experimental Designs (e.g., Nanoformulations, Chemical Modifications)

The inherently low bioavailability of EGCG, the precursor to this compound, has driven extensive research into strategies to improve its stability and absorption in experimental settings. nih.govdovepress.com These strategies primarily involve chemical modifications and the use of nanoformulations. mdpi.com

Chemical Modifications

Chemical modification of EGCG is a direct approach to improve its physicochemical properties. nih.gov Methylation, which produces derivatives like this compound, is itself a strategy to enhance bioavailability. researchgate.net This modification increases the lipophilicity and stability of the EGCG molecule, which can facilitate its passage across the intestinal barrier. researchgate.net Another explored modification is peracetylation, where hydroxyl groups are protected by acetate (B1210297) groups. nih.gov This protects the EGCG molecule from degradation until it reaches cells, where esterases can deacetylate it back to its active form. mdpi.comnih.gov Esterification with fatty acids is another method used to increase the lipid solubility and stability of EGCG. semanticscholar.org

Nanoformulations

Nanostructure-based delivery systems are a rapidly emerging area for improving the bioavailability of catechins. nih.govmdpi.com These systems encapsulate the active compound, protecting it from degradation in the harsh gastrointestinal environment, enhancing its solubility, and promoting its transport across the intestinal epithelium. nih.govnih.gov

Lipid-Based Nanocarriers: These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). mdpi.comfrontiersin.org They are advantageous due to their biocompatibility and ability to encapsulate lipophilic and hydrophilic compounds. frontiersin.org For instance, folic acid-functionalized NLCs were shown to significantly increase the transport of EGCG across a Caco-2 cell monolayer, a model of the intestinal barrier, resulting in a 1.8-fold increase in its apparent permeability. nih.gov

Protein-Based Carriers: Proteins such as bovine serum albumin (BSA), casein, and gelatin have been used to encapsulate EGCG. nih.gov These protein carriers can improve the stability of EGCG and provide sustained release. nih.gov For example, chitosan-coated BSA-EGCG nanoparticles showed a significantly higher permeability coefficient compared to free EGCG. nih.gov

Polysaccharide-Based Carriers: Natural polysaccharides like chitosan and starch are used due to their biocompatibility and non-toxic properties. mdpi.commdpi.com Chitosan nanoparticles can enhance intestinal absorption by opening tight junctions in the intestinal barrier. mdpi.com Zein-gum arabic complex nanoparticles have been shown to effectively encapsulate EGCG, protecting it during gastric digestion and allowing for sustained release in the intestine. mdpi.com

Inorganic Nanoparticles: Gold nanoparticles have been used as carriers that can effectively protect and deliver EGCG. mdpi.comfrontiersin.org The surface of these nanoparticles can be functionalized to improve stability and cellular uptake. frontiersin.org

These nano-delivery strategies, while largely developed and tested for EGCG, represent key experimental designs that could be adapted and applied to enhance the systemic delivery and bioavailability of its metabolites, including this compound.

Future Directions and Research Gaps in 4 ,4 Dimethylepigallocatechin Gallate Studies

Elucidation of Novel Molecular Targets and Signaling Pathways

While the molecular targets of EGCG are extensively documented, the specific proteins and signaling pathways modulated by 4',4''-Dimethylepigallocatechin gallate remain largely uncharacterized. The addition of methyl groups at the 4' and 4'' positions can alter the molecule's hydrogen-bonding capacity and steric profile, potentially leading to a different set of molecular interactions compared to EGCG.

Future research should focus on identifying the direct binding partners of this compound. It has been noted that methylation at the 4'-position can impact cell surface binding activity. researchgate.net For instance, one study found that unlike EGCG and other methylated derivatives, this compound could not bind to the cell surface to suppress FcεRI expression, suggesting that the hydroxyl groups at these positions are crucial for certain interactions. researchgate.net This highlights a significant research gap and a key future direction: to systematically screen for novel protein targets that may be uniquely modulated by this dimethylated form.

Key research questions include:

Does 4',4''-dimethylation alter the affinity for known EGCG targets such as those in the JAK/STAT, Wnt/β-catenin, or MAPK pathways? nih.govresearchgate.net

Does the compound interact with novel targets that are not affected by EGCG?

How do these interactions translate into the regulation of downstream signaling cascades involved in cellular processes like proliferation, apoptosis, and inflammation?

Comprehensive studies, including affinity purification-mass spectrometry and cellular thermal shift assays, are necessary to map the interactome of this compound.

Table 1: Potential Signaling Pathways for Future Investigation

| Pathway | Known Role of Parent Compound (EGCG) | Proposed Research Focus for this compound |

|---|---|---|

| JAK/STAT Pathway | EGCG inhibits STAT3 phosphorylation, disrupting signaling. mdpi.com | Investigate if methylation alters the inhibitory effect on STAT phosphorylation and subsequent gene expression. |

| Wnt/β-catenin Pathway | EGCG can prevent the nuclear translocation of β-catenin. nih.gov | Determine if the dimethylated form retains the ability to inhibit Wnt signaling or if it has altered efficacy. |

| PI3K/Akt Pathway | EGCG is known to inhibit this key survival pathway in various cell types. nih.gov | Assess the impact of 4',4''-dimethylation on the phosphorylation status of Akt and downstream effectors. |

| NF-κB Pathway | EGCG suppresses NF-κB activation and nuclear translocation, reducing inflammation. mdpi.com | Elucidate whether the anti-inflammatory properties are retained, enhanced, or diminished in the dimethylated analog. |

Advanced Mechanistic Studies Utilizing Omics Technologies (e.g., Proteomics, Transcriptomics)

A significant gap in the current understanding of this compound is the absence of global, unbiased analyses of its cellular effects. Omics technologies offer powerful tools to bridge this gap. Transcriptomic analysis (e.g., RNA-seq) can reveal the full spectrum of gene expression changes induced by the compound, while proteomic studies can identify alterations in protein expression and post-translational modifications.

Such studies have been instrumental in defining the mechanisms of EGCG, revealing its influence on proteins involved in metabolism, DNA replication, and cell wall synthesis in various organisms. frontiersin.orgnih.gov For example, transcriptomic analysis of bacteria treated with EGCG showed downregulation of genes related to flagellar synthesis and secretion systems. nih.gov Proteomic analyses have identified numerous EGCG-interacting proteins involved in key biological processes, including glycolysis and apoptosis signaling. digitellinc.com

Future research must apply these technologies to cells treated with this compound to:

Generate a comprehensive map of the genes and proteins whose expression is altered.

Identify the key cellular pathways and networks that are perturbed.

Compare these "omics" signatures with those of EGCG to pinpoint mechanisms unique to the dimethylated form.

Table 2: Hypothetical Proteomic Profile of Cells Treated with this compound

| Protein | Cellular Process | Predicted Change in Expression | Rationale/Research Question |

|---|---|---|---|

| Heat Shock Proteins (e.g., HSP70) | Stress Response, Protein Folding | Upregulated | Does the compound induce cellular stress responses differently than EGCG? |

| Cyclin D1 | Cell Cycle Regulation | Downregulated | Does the compound inhibit cell proliferation by altering cell cycle machinery? |

| Caspase-3 | Apoptosis | Upregulated | Is the compound a more potent inducer of apoptosis compared to its parent molecule? |

| Matrix Metalloproteinases (MMPs) | Extracellular Matrix Remodeling | Downregulated | Does methylation enhance the anti-invasive properties observed with EGCG? |

| ABC Transporters | Drug Efflux | Downregulated | Could the compound serve as a chemosensitizer by inhibiting multidrug resistance proteins? frontiersin.org |

Development of Predictive Models for Bioactivity and Cellular Interactions

Computational modeling and in silico techniques are invaluable for predicting the biological activity of novel compounds and understanding their molecular interactions. nih.gov Such models have been used to analyze the interaction between EGCG analogs and protein targets like the proteasome β5 subunit, revealing how structural modifications affect binding energy and inhibitory potential. nih.gov Predictive models based on factors like soil composition and altitude have even been developed to estimate the EGCG content in tea leaves. mdpi.com

A major research gap is the lack of computational models specifically for this compound. Future efforts in this area should include:

Molecular Docking Simulations: To predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors. Comparing these results with EGCG could explain differences in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Models: To build models that correlate the structural features of methylated catechins with their observed biological activities.

Pharmacokinetic (ADMET) Modeling: To predict the absorption, distribution, metabolism, excretion, and toxicity profile of the compound, providing guidance for future in vivo studies. frontiersin.org

These predictive studies can accelerate research by prioritizing experimental validation for the most promising molecular targets and biological effects.

Table 3: Comparative In Silico Docking Scores for EGCG and its Dimethylated Analog against a Hypothetical Target

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Epigallocatechin gallate (EGCG) | Kinase X | -8.5 | ASN102, LYS54, GLU98 (H-bonds) |

| This compound | Kinase X | -9.2 | LYS54 (H-bond), LEU150, VAL60 (Hydrophobic) |

Note: This table is illustrative, demonstrating the type of data that predictive modeling could generate.

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents in Cellular Systems

EGCG is known to act synergistically with various agents, enhancing the therapeutic efficacy of conventional chemotherapy drugs like doxorubicin and cisplatin or other natural compounds such as curcumin and resveratrol. nih.govishs.org This synergy can lead to increased cancer cell death, reversal of drug resistance, and reduced side effects. nih.govfrontiersin.org For instance, the combination of EGCG with the membrane-permeabilizing agent digitonin showed synergistic cytotoxicity on Plasmodium sporozoites. nih.gov

A critical and unexplored area of research is the potential for this compound to engage in synergistic interactions. The altered chemical properties due to methylation could lead to novel synergistic, additive, or even antagonistic effects when combined with other agents.

Future studies should systematically investigate the combination of this compound with:

Other Phytochemicals: Compounds like quercetin, genistein, or sulforaphane that are known to interact with EGCG.

Chemotherapeutic Drugs: Agents used in cancer therapy to determine if the dimethylated derivative can enhance their efficacy or reduce resistance.

Antibiotics: To explore potential synergistic effects against multidrug-resistant pathogens, an area where EGCG has shown promise. nih.gov

These investigations, utilizing checkerboard assays and isobologram analysis in cellular systems, will be crucial for determining the potential of this compound in combination therapy strategies.

Table 4: Proposed Synergy Studies for this compound

| Combination Agent | Therapeutic Area | Known EGCG Interaction | Research Goal for Dimethylated Analog |

|---|---|---|---|

| Cisplatin | Oncology | Enhances sensitivity in resistant cancer cells. nih.gov | Determine if it can more effectively overcome cisplatin resistance. |

| Quercetin | Antioxidant/Oncology | Synergistic antioxidant and anti-proliferative effects. researchgate.net | Quantify the combined antioxidant capacity and impact on cell viability. |

| Doxorubicin | Oncology | Increases apoptosis in cancer cells when combined. frontiersin.org | Assess if the combination leads to a greater reduction in tumor cell survival. |

| Tetracycline | Infectious Disease | Synergistic antibacterial effects against resistant strains. | Evaluate the potential to restore antibiotic efficacy against multidrug-resistant bacteria. |

Q & A

Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?

- Use chemical fume hoods with HEPA filters and wear NIOSH-approved respirators (N95).

- Decontaminate spills with diatomaceous earth and 70% ethanol. Avoid skin contact via nitrile gloves and lab coats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.